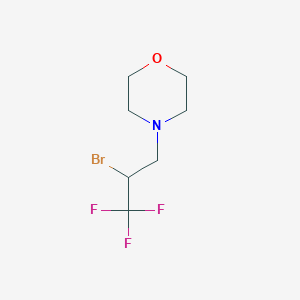

4-(2-Bromo-3,3,3-trifluoropropyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

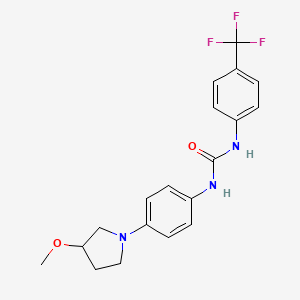

4-(2-Bromo-3,3,3-trifluoropropyl)morpholine is a chemical compound with the CAS Number: 160921-16-4 . It has a molecular weight of 262.07 and its molecular formula is C7H11BrF3NO . It is a liquid at room temperature .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The boiling point and other specific physical and chemical properties were not available in the search results.Scientific Research Applications

Synthesis of HIV-1 Inhibitors

The preparation of beta-amino alcohol derivatives by the addition of morpholine to alpha-3,4-epoxycarane has been reported, demonstrating its application in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 (Kauffman et al., 2000). This showcases the utility of morpholine derivatives in the development of antiviral agents.

Development of Novel Protecting Groups

Research into the development of novel safety-catch amine protecting groups has highlighted the successful activation and subsequent cleavage of the 9-(4-bromophenyl)-9-fluorenyl group through palladium-catalyzed cross-coupling reactions with morpholine (Surprenant & Lubell, 2006). This contributes to the field of synthetic chemistry by offering new strategies for amine protection and deprotection.

Photocatalytic Defluorinative Reactions

The application of 2-bromo-3,3,3-trifluoropropene (BTP) in photocatalytic defluorinative reactions with N-aryl amino acids to generate various 4-(difluoromethylidene)-tetrahydroquinolines is a notable advancement (Zeng et al., 2022). This research highlights the potential of morpholine derivatives in photocatalytic processes, expanding the toolbox for constructing fluorinated compounds.

Synthesis of Quinolines

A study on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination demonstrates the versatility of morpholine derivatives in creating complex heterocyclic compounds (Bonacorso et al., 2018). These compounds exhibit strong interactions with ct-DNA, suggesting potential applications in drug discovery and development.

Creation of Ionic Liquid Crystals

The use of morpholinium cations in the design of ionic liquid crystals showcases another innovative application of morpholine derivatives. These compounds exhibit rich mesomorphic behavior, which could be leveraged in various technological applications, including display technologies and electronic devices (Lava et al., 2009).

Safety and Hazards

This compound is associated with several hazard statements including H227, H302, H315, H318, and H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name |

4-(2-bromo-3,3,3-trifluoropropyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF3NO/c8-6(7(9,10)11)5-12-1-3-13-4-2-12/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCAIQBJTHJTCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2756742.png)

![(2Z)-7-(diethylamino)-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2756749.png)

![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2756750.png)

![2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2756752.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide](/img/structure/B2756755.png)

![6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2756756.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2756757.png)

![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(2-fluorophenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2756761.png)